4-butyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one
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Overview
Description
4-butyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is known for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects. It is also referred to as Daphnetin, a natural coumarin derivative found in many plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butyl-7-hydroxy-2H-chromen-2-one and 2-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the chromen-2-one derivative reacts with the benzyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-butyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-inflammatory and anti-cancer properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-butyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one involves the regulation of various signaling pathways:
NF-κB Pathway: Inhibition of the NF-κB pathway, leading to reduced inflammation.
MAPK Pathway: Modulation of the MAPK pathway, affecting cell proliferation and apoptosis.
PI3K/Akt Pathway: Inhibition of the PI3K/Akt pathway, contributing to its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzyl 5-bromo-2-chlorobenzamide: Another compound with similar structural features.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: A hybrid compound with potential anti-cancer properties.
Uniqueness
4-butyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one stands out due to its unique combination of anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C22H24O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-butyl-5-[(2-methoxyphenyl)methoxy]-7-methylchromen-2-one |
InChI |
InChI=1S/C22H24O4/c1-4-5-8-16-13-21(23)26-20-12-15(2)11-19(22(16)20)25-14-17-9-6-7-10-18(17)24-3/h6-7,9-13H,4-5,8,14H2,1-3H3 |
InChI Key |
XTYFHOCOVWOFCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=CC=C3OC |
Origin of Product |
United States |
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